(S)-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid
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Overview
Description
(S)-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its biphenyl structure, which is a common motif in organic chemistry, and its tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid typically involves several steps, starting from commercially available biphenyl derivatives. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the Boc-Protected Amino Group: The amino group is introduced via a nucleophilic substitution reaction, followed by protection with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(S)-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid undergoes various chemical reactions, including:
Oxidation: The biphenyl core can be oxidized to form biphenyl ketones or quinones.
Reduction: The compound can be reduced to form biphenyl alcohols or amines.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the Boc-protected amino group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl ketones, while reduction can produce biphenyl alcohols.
Scientific Research Applications
(S)-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (S)-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl core provides a rigid scaffold that can interact with hydrophobic pockets in proteins, while the Boc-protected amino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid: The enantiomer of the compound, which may have different biological activities.
Biphenyl-4-YL-acetic acid: Lacks the Boc-protected amino group, resulting in different chemical reactivity and biological properties.
Biphenyl-4-YL-tert-butoxycarbonylamino-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
(S)-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid is unique due to its combination of a biphenyl core, a Boc-protected amino group, and an acetic acid moiety. This combination provides a versatile scaffold for chemical modifications and a wide range of applications in various fields.
Properties
CAS No. |
225517-19-1 |
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Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-phenylphenyl)acetic acid |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-16(17(21)22)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12,16H,1-3H3,(H,20,23)(H,21,22)/t16-/m0/s1 |
InChI Key |
IGQRMCQSKDTFDV-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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